5-(Bromomethyl)benzo[b]thiophene
Overview
Description
5-(Bromomethyl)benzo[b]thiophene: is an organic compound with the molecular formula C9H7BrS and a molecular weight of 227.12 g/mol It is a derivative of benzo[b]thiophene, featuring a bromomethyl group at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1-Benzothiophen-5-ylmethanol: One common method for synthesizing 5-(Bromomethyl)benzo[b]thiophene involves the bromination of 1-benzothiophen-5-ylmethanol.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-(Bromomethyl)benzo[b]thiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) , potassium thiocyanate (KSCN) , and sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Major Products:
- The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with sodium azide would yield 5-(Azidomethyl)benzo[b]thiophene .
Scientific Research Applications
Chemistry:
- 5-(Bromomethyl)benzo[b]thiophene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine:
- This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit biological activity against various pathogens .
Industry:
Mechanism of Action
The mechanism of action for 5-(Bromomethyl)benzo[b]thiophene largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophiles, making it a valuable intermediate in organic synthesis . The thiophene ring can participate in π-π interactions and other non-covalent interactions, which may contribute to the compound’s biological activity .
Comparison with Similar Compounds
5-Methylbenzo[b]thiophene: Similar in structure but with a methyl group instead of a bromomethyl group.
5-Chloromethylbenzo[b]thiophene: Similar but with a chloromethyl group.
5-(Hydroxymethyl)benzo[b]thiophene: Similar but with a hydroxymethyl group.
Uniqueness:
- The presence of the bromomethyl group in 5-(Bromomethyl)benzo[b]thiophene makes it more reactive compared to its methyl and hydroxymethyl analogs. This reactivity is particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions .
Biological Activity
5-(Bromomethyl)benzo[b]thiophene is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by a bromomethyl group attached to the benzo[b]thiophene core. This compound belongs to a class of organic molecules known for their aromatic properties and potential biological activities. The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that derivatives of benzo[b]thiophene exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cells. It is believed to exert its effects through mechanisms involving DNA interaction and disruption of cellular processes .
- Other Biological Activities : Additional studies suggest that this compound may possess anti-inflammatory and analgesic properties, further broadening its therapeutic potential .
Antimicrobial Activity
A study evaluated the antibacterial activity of thiophene derivatives, including this compound, using paper disk diffusion assays against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics like amoxicillin .
Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and subsequent cellular signaling pathways leading to cell death. A notable study reported that compounds with similar structures showed promising results against various cancer types, highlighting the potential for further development .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
2-Bromobenzo[b]thiophene | Lacks bromomethyl group | Moderate antimicrobial activity |
5-Bromo-2,4-dimethoxybenzaldehyde | Contains bromine and methoxy groups | Anticancer properties |
3-Bromothianaphthene | Different substitution patterns | Antimicrobial and anticancer effects |
The presence of both a bromine atom and a bromomethyl group on the benzo[b]thiophene ring in this compound enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds.
Properties
IUPAC Name |
5-(bromomethyl)-1-benzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQVMHRXEHFCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457280 | |
Record name | 5-(Bromomethyl)benzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-22-9 | |
Record name | 5-(Bromomethyl)benzo[b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10133-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)benzo[b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)benzo[b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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